molecular formula C17H16N4OS2 B2648178 1-(5-(Phenethylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea CAS No. 922570-17-0

1-(5-(Phenethylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea

Cat. No.: B2648178
CAS No.: 922570-17-0
M. Wt: 356.46
InChI Key: QSDIGABVMNDGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-(Phenethylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea is a chemical compound of significant interest in medicinal chemistry research, particularly for investigating new anticancer and antimicrobial agents. This compound features a 1,3,4-thiadiazole core, a five-membered heterocyclic ring recognized as a privileged scaffold in drug discovery due to its wide range of pharmacological activities . The 1,3,4-thiadiazole structure is a bioisostere of pyrimidine bases, which allows its derivatives to potentially interfere with critical cellular processes like DNA replication, making them promising candidates for inhibiting cancer cell proliferation . While the specific biological data for this compound may be limited in the public domain, its structural features align with other well-researched 1,3,4-thiadiazole-phenylurea hybrids. Published studies on analogous molecules indicate potential research applications as inhibitors of key biological targets, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . Inhibition of VEGFR-2 is a established strategy in oncology research for disrupting tumor angiogenesis. Furthermore, structurally similar compounds have demonstrated notable antibacterial efficacy against various Gram-positive bacterial strains, as well as significant anti-inflammatory activity by inhibiting protein denaturation . This product is intended for research purposes to further explore these and other potential mechanisms of action. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Safety Information: This compound is for research use only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please handle all chemicals with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Properties

IUPAC Name

1-phenyl-3-[5-(2-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS2/c22-15(18-14-9-5-2-6-10-14)19-16-20-21-17(24-16)23-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDIGABVMNDGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-(Phenethylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Phenethylthio Group: The phenethylthio group can be introduced through nucleophilic substitution reactions, where a phenethylthiol reacts with a suitable leaving group on the thiadiazole ring.

    Attachment of Phenylurea Group: The phenylurea group can be attached via a condensation reaction between an isocyanate derivative and an amine group on the thiadiazole ring.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(5-(Phenethylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups on the thiadiazole ring can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The phenethylthio group can undergo nucleophilic substitution reactions with halogens or other electrophiles, leading to the formation of various substituted derivatives.

    Condensation: The phenylurea group can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.

    Medicine: Research has indicated potential anticancer properties, as the compound can induce apoptosis in cancer cells through various molecular pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(5-(Phenethylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors involved in cell signaling and metabolism, leading to the inhibition of their activity.

    Pathways Involved: It can modulate pathways related to oxidative stress, apoptosis, and cell cycle regulation, resulting in the disruption of cellular processes in target cells.

Comparison with Similar Compounds

Key Data Tables

Table 1. Cytotoxicity of Thiadiazole-Urea Derivatives

Compound Cell Line (IC₅₀, μM) Reference
Phenethylthio derivative Not reported
Benzylthio derivative (5a) MCF-7: 8.2; HepG2: 9.1
Methylthio derivative >50 (all lines)
Nitroquinazoline derivative A549: 0.18

Table 2. Antifungal Activity

Compound C. albicans MIC (μg/mL) Reference
Phenethylthio derivative Not tested
Triazole-difluorophenyl 0.25
Fluconazole 1.0

Biological Activity

1-(5-(Phenethylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research and antimicrobial properties. This article explores the biological activity of this compound, focusing on its cytotoxic effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

C16H16N4S2\text{C}_{16}\text{H}_{16}\text{N}_4\text{S}_2

This structure includes a thiadiazole ring which is known for its diverse biological activities.

Cytotoxicity and Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit notable anticancer properties. The compound has been evaluated against various cancer cell lines using the MTT assay to determine its cytotoxic effects.

Case Studies

  • Anticancer Activity :
    • Cell Lines Tested : The compound was tested on human colon cancer (HCT116), breast cancer (MCF-7), and lung cancer (A549) cell lines.
    • Results :
      • Against HCT116, the compound showed an IC50 value of 3.29 µg/mL.
      • For MCF-7, the IC50 was reported at 0.28 µg/mL, indicating strong cytotoxicity.
      • In comparison, doxorubicin had an IC50 of 0.75 µM, highlighting the potential effectiveness of thiadiazole derivatives over traditional chemotherapeutics .
  • Mechanism of Action :
    • The interaction with tubulin was investigated through docking studies, revealing that the compound binds effectively to tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the thiadiazole ring significantly influence biological activity. Substituents on the C-5 position of the thiadiazole ring are crucial for enhancing cytotoxic properties. Variations in substituents can lead to changes in potency and selectivity against different cancer cell lines .

Antimicrobial Properties

In addition to anticancer activity, compounds similar to this compound have shown promising antimicrobial effects.

Antimicrobial Efficacy

  • Target Pathogens : The compound has been evaluated against methicillin-resistant Staphylococcus aureus (MRSA).
  • Mechanism : It targets penicillin-binding proteins (PBP), which are essential for bacterial cell wall synthesis. Inhibiting these proteins can lead to reduced virulence and resistance reversal in MRSA strains .

Data Table: Biological Activity Summary

Activity TypeCell Line/PathogenIC50 Value (µg/mL)Reference
AnticancerHCT1163.29
AnticancerMCF-70.28
AntimicrobialMRSANot specified

Q & A

Q. Optimization Strategies :

  • Temperature control : Elevated temperatures (80–100°C) improve yield during cyclization but may require inert atmospheres to prevent oxidation.
  • Catalysts : Use of DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enhances urea bond formation efficiency .

Which analytical techniques are critical for characterizing this compound, and how are they applied?

Basic Research Question
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Confirms substitution patterns (e.g., phenethylthio vs. benzylthio groups) and urea linkage integrity. For example, ¹H NMR peaks at δ 3.5–4.0 ppm indicate methylene groups adjacent to sulfur .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% is typical for bioactive studies) using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies molecular weight (e.g., [M+H]+ at m/z 400–410) .

What in vitro biological screening protocols are recommended for initial activity assessment?

Basic Research Question
Standard protocols involve:

  • Cytotoxicity assays : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HepG2). IC50 values <10 µM are considered potent. For example, analogs with phenethylthio groups showed IC50 = 2.7 µM against HepG2 .
  • Anticonvulsant testing : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents. Derivatives with fluorophenylurea moieties exhibited ED50 = 1.14 µmol/kg in MES tests .

How do structural modifications influence the compound's bioactivity?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

  • Thioether substituents : Phenethylthio groups enhance lipophilicity and membrane permeability compared to benzylthio, improving anticancer activity (e.g., 3-fold lower IC50 in A549 cells) .
  • Urea moiety : Fluorination at the phenyl ring increases anticonvulsant potency due to enhanced electron-withdrawing effects and target binding .
  • Thiadiazole core : Nitro group introduction (e.g., at position 5) improves redox-mediated cytotoxicity but may increase toxicity .

What mechanistic hypotheses exist for its anticancer and anticonvulsant activities?

Advanced Research Question

  • Kinase inhibition : Analogous to sorafenib, the compound may inhibit RAF/MEK/ERK signaling. Molecular docking studies suggest binding to ATP pockets of kinases (docking scores < -8.0 kcal/mol) .
  • GABA modulation : Anticonvulsant activity correlates with enhanced GABAergic transmission via benzodiazepine receptor interactions, as seen in fluorophenyl-substituted derivatives .

How can computational methods guide the optimization of this compound?

Advanced Research Question

  • Molecular docking : Prioritize derivatives with high affinity for VEGFR2 (PDB ID: 4ASD) or GABA receptors. For example, phenethylthio analogs showed stronger hydrogen bonding with Arg1026 in VEGFR2 .
  • DFT calculations : Predict electron distribution and redox potentials. Nitro groups increase electrophilicity, correlating with pro-apoptotic effects .

What strategies are used to assess toxicity profiles of thiadiazole-urea derivatives?

Advanced Research Question

  • In vitro toxicity : Compare IC50 values in cancer vs. normal cell lines (e.g., HEK293). Selectivity indices >3 are desirable .
  • In vivo models : Acute oral toxicity studies in rodents (LD50 > 500 mg/kg indicates low toxicity). Tebuthiuron analogs showed no mortality at 300 mg/kg but caused renal tubular necrosis at higher doses .

How can discrepancies in cytotoxicity data across studies be resolved?

Advanced Research Question

  • Cell line variability : HepG2 cells often show higher sensitivity due to overexpression of drug transporters. Normalize data using reference compounds (e.g., doxorubicin) .
  • Assay conditions : Standardize incubation times (48–72 hrs) and serum concentrations (5–10% FBS) to reduce variability .

What combination therapies could enhance the compound's efficacy?

Advanced Research Question

  • Synergy with chemotherapeutics : Co-administration with paclitaxel or cisplatin may reduce IC50 by 50% via dual targeting of microtubules and DNA repair pathways .
  • Nanoformulations : Encapsulation in PLGA nanoparticles improves bioavailability and reduces off-target effects, as demonstrated for similar thiadiazole derivatives .

How can solubility and bioavailability challenges be addressed?

Advanced Research Question

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) to increase solubility. Nitro derivatives showed 2-fold higher aqueous solubility at pH 7.4 .
  • Salt formation : Hydrochloride salts of amino-thiadiazole analogs improved crystallinity and dissolution rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.